molecular formula C8H4ClF3N2 B14862125 6-(Chloromethyl)-4-(trifluoromethyl)pyridine-2-carbonitrile

6-(Chloromethyl)-4-(trifluoromethyl)pyridine-2-carbonitrile

Cat. No.: B14862125
M. Wt: 220.58 g/mol
InChI Key: ZVAYPZUJQIMTQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Chloromethyl)-4-(trifluoromethyl)pyridine-2-carbonitrile is a chemical compound that features a pyridine ring substituted with chloromethyl, trifluoromethyl, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under specific conditions using appropriate reagents to achieve the desired substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The exact methods can vary depending on the scale of production and the specific requirements of the end product. Typically, these methods are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-(Chloromethyl)-4-(trifluoromethyl)pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions under suitable conditions.

    Addition Reactions: The trifluoromethyl group can engage in addition reactions with other chemical species.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The specific conditions, such as temperature, solvent, and catalysts, depend on the desired reaction and the nature of the reagents involved.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions may yield derivatives with different functional groups replacing the chloromethyl group.

Scientific Research Applications

6-(Chloromethyl)-4-(trifluoromethyl)pyridine-2-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(Chloromethyl)-4-(trifluoromethyl)pyridine-2-carbonitrile involves its interaction with molecular targets and pathways. The exact mechanism can vary depending on the specific application and the nature of the target. For example, in biological systems, the compound may interact with enzymes or receptors, leading to a specific biological response.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives with different substituents, such as:

Uniqueness

6-(Chloromethyl)-4-(trifluoromethyl)pyridine-2-carbonitrile is unique due to the presence of both chloromethyl and trifluoromethyl groups on the pyridine ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H4ClF3N2

Molecular Weight

220.58 g/mol

IUPAC Name

6-(chloromethyl)-4-(trifluoromethyl)pyridine-2-carbonitrile

InChI

InChI=1S/C8H4ClF3N2/c9-3-6-1-5(8(10,11)12)2-7(4-13)14-6/h1-2H,3H2

InChI Key

ZVAYPZUJQIMTQQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CCl)C#N)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.